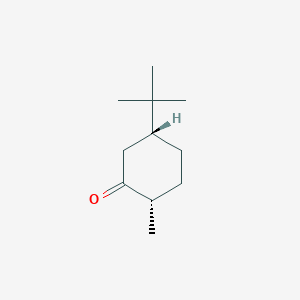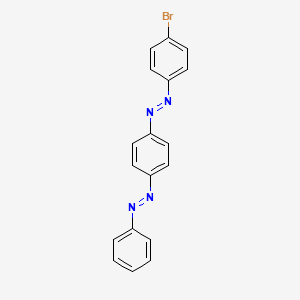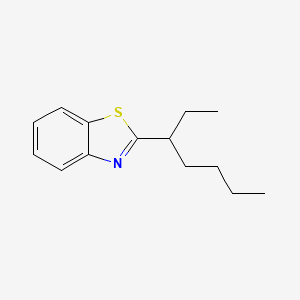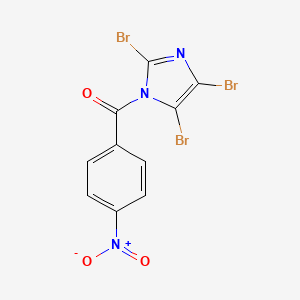
(2,4-Dihydroxyphenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dihydroxyphenyl)arsonic acid is an organoarsenic compound characterized by the presence of two hydroxyl groups and an arsonic acid group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dihydroxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound under controlled conditions . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the Bart and Bechamp reactions. These methods are optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
(2,4-Dihydroxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the arsonic acid group to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学的研究の応用
(2,4-Dihydroxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of (2,4-Dihydroxyphenyl)arsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
(2,4-Dihydroxyphenyl)arsonic acid can be compared with other similar compounds, such as:
Arsanilic acid: Another organoarsenic compound with similar properties but different applications.
Methylarsonic acid: Known for its use in agriculture and industry.
Phenylarsonic acid: Used in various chemical syntheses and industrial applications.
特性
CAS番号 |
6269-96-1 |
|---|---|
分子式 |
C6H7AsO5 |
分子量 |
234.04 g/mol |
IUPAC名 |
(2,4-dihydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsO5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3,8-9H,(H2,10,11,12) |
InChIキー |
IRNHKTKWGLKNNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


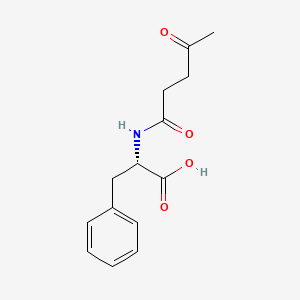

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
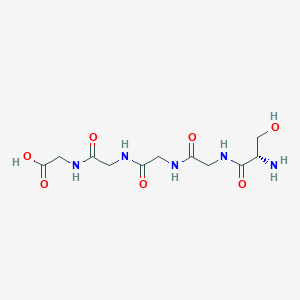

![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)


